[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid
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Overview
Description
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound with the molecular formula C7H9FN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with a suitable acetic acid derivative. One common method is the alkylation of 1H-pyrazole with 2-fluoroethyl bromide, followed by carboxylation to introduce the acetic acid moiety. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid derivatives may exhibit pharmacological activities, making them candidates for drug development.
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Industry:
Mechanism of Action
The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
[1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: This compound has a thiophene ring instead of a pyrazole ring, which may alter its chemical and biological properties.
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness:
Fluoroethyl Group: The presence of the fluoroethyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)pyrazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c8-2-4-10-6(1-3-9-10)5-7(11)12/h1,3H,2,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMISDAYPSYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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